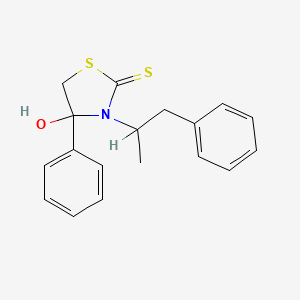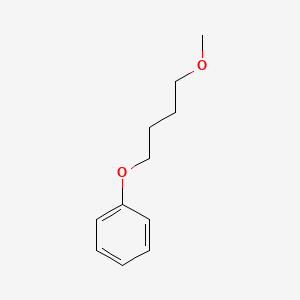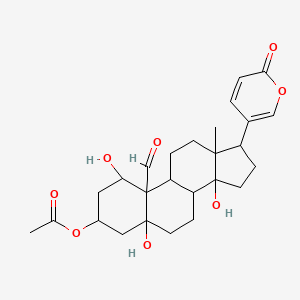![molecular formula C10H10 B14705402 1-Phenylbicyclo[1.1.0]butane CAS No. 23761-20-8](/img/structure/B14705402.png)
1-Phenylbicyclo[1.1.0]butane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenylbicyclo[1.1.0]butane is a unique and highly strained organic compound. It consists of a bicyclo[1.1.0]butane core with a phenyl group attached to one of the bridgehead carbons. The bicyclo[1.1.0]butane structure is characterized by a four-membered ring with a bridging carbon-carbon bond, which imparts significant strain to the molecule. This strain makes this compound an interesting subject for chemical research and applications.
准备方法
The synthesis of 1-Phenylbicyclo[1.1.0]butane can be achieved through various synthetic routes. One common method involves the treatment of 1,1-dibromo-2-(chloromethyl)cyclopropane with methyl lithium to form bicyclo[1.1.0]butyl bromide, which is then treated with tert-butyl lithium to give bicyclo[1.1.0]butyl lithium . This intermediate can be further reacted with phenyl halides to introduce the phenyl group at the bridgehead position.
Industrial production methods for 1-Phenylbicyclo[11
化学反应分析
1-Phenylbicyclo[1.1.0]butane undergoes a variety of chemical reactions, primarily driven by the release of strain energy. Some common types of reactions include:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of phenyl-substituted cyclobutanones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of phenyl-substituted cyclobutanes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields cyclobutanones, while reduction produces cyclobutanes.
科学研究应用
1-Phenylbicyclo[1.1.0]butane has several applications in scientific research:
Biology: Its unique structure makes it a valuable tool for studying strain-release reactions and their biological implications.
作用机制
The mechanism by which 1-Phenylbicyclo[1.1.0]butane exerts its effects is primarily through strain-release reactions. The high strain energy of the bicyclo[1.1.0]butane core makes it highly reactive, allowing it to participate in a variety of chemical transformations. These reactions often involve the cleavage of the central strained bond, leading to the formation of more stable products such as cyclobutanes or azetidines .
相似化合物的比较
1-Phenylbicyclo[1.1.0]butane can be compared to other similar compounds, such as:
Bicyclo[1.1.0]butane: The parent compound without the phenyl group, which exhibits similar strain-release reactivity but lacks the additional interactions provided by the phenyl substituent.
1-Azabicyclo[1.1.0]butane:
Bicyclo[1.1.1]pentane: A related compound with a five-membered ring, which also exhibits strain-release properties but with different reactivity patterns.
The uniqueness of 1-Phenylbicyclo[11
属性
CAS 编号 |
23761-20-8 |
|---|---|
分子式 |
C10H10 |
分子量 |
130.19 g/mol |
IUPAC 名称 |
1-phenylbicyclo[1.1.0]butane |
InChI |
InChI=1S/C10H10/c1-2-4-8(5-3-1)10-6-9(10)7-10/h1-5,9H,6-7H2 |
InChI 键 |
VQJPARXNFRUEHX-UHFFFAOYSA-N |
规范 SMILES |
C1C2C1(C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


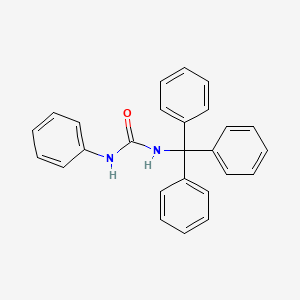
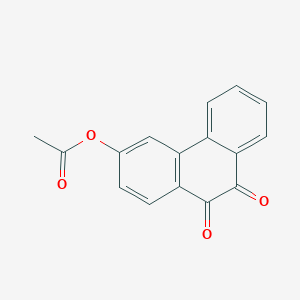
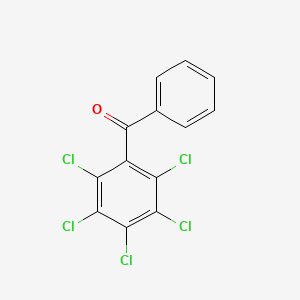
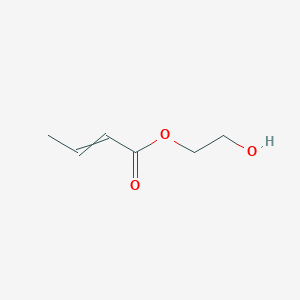
![3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,2-diol](/img/structure/B14705350.png)
![3-[Bis(2-hydroxyethyl)amino]propane-1,2-diol](/img/structure/B14705362.png)
![2-Bromo-5-[(4-methylphenyl)sulfonyl]-5,6-dihydro-7h-dibenzo[b,d]azepin-7-one](/img/structure/B14705363.png)

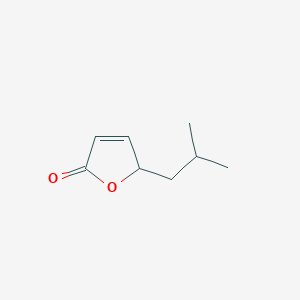

![2-{[2-(Methylsulfanyl)-6-phenylpyrimidin-4-yl]amino}benzoic acid](/img/structure/B14705382.png)
